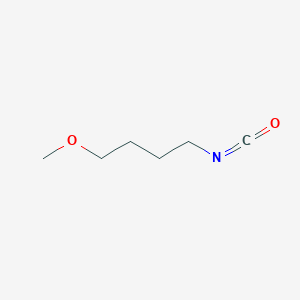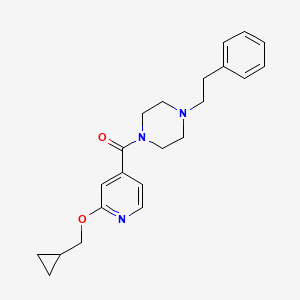
(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been shown to exhibit a range of pharmacological effects.
作用機序
The exact mechanism of action of (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone has also been shown to modulate the activity of the dopamine and glutamate systems, which are involved in a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone has been shown to exhibit a range of biochemical and physiological effects, including changes in neurotransmitter levels and receptor activity. (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone has been shown to increase the release of serotonin and dopamine, which are involved in mood regulation and reward processing. (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone has also been shown to decrease the activity of the NMDA receptor, which is involved in learning and memory.
実験室実験の利点と制限
(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone has several advantages for use in lab experiments, including its well-characterized pharmacological effects and its ability to cross the blood-brain barrier. However, (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone has several limitations, including its low solubility and poor bioavailability, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone, including investigating its potential use in treating other neurological and psychiatric disorders, such as Alzheimer's disease and post-traumatic stress disorder. Additionally, further research is needed to optimize the synthesis method and improve the bioavailability of (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone. Finally, studies are needed to better understand the long-term effects of (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone and its potential for abuse.
合成法
The synthesis of (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone involves several steps that require specialized equipment and expertise. The first step involves the synthesis of 2-(Cyclopropylmethoxy)pyridine, which is then reacted with 4-phenethylpiperazine to yield (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone. The overall yield of (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone is typically low, and the process requires careful optimization to obtain high purity and yield.
科学的研究の応用
(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications in a range of diseases, including anxiety, depression, and schizophrenia. (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone has been shown to exhibit anxiolytic and antidepressant effects in animal models, and it has also been shown to improve cognitive function in patients with schizophrenia. (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone has also been investigated for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-22(20-8-10-23-21(16-20)27-17-19-6-7-19)25-14-12-24(13-15-25)11-9-18-4-2-1-3-5-18/h1-5,8,10,16,19H,6-7,9,11-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIGIAIENCDAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2855498.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzenesulfonamide](/img/structure/B2855499.png)
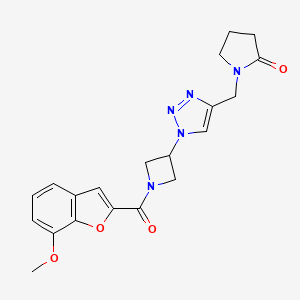
![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2855503.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2855507.png)
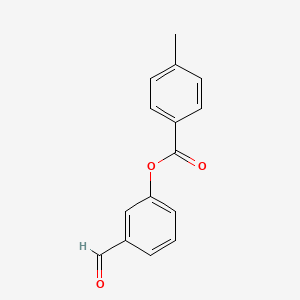
![2-(3-Methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2855509.png)
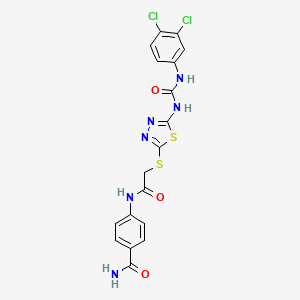
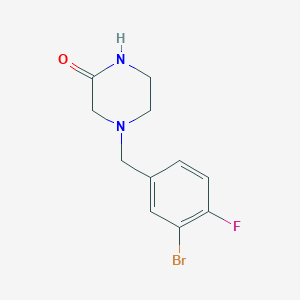
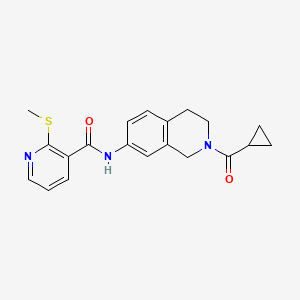

![1-(4-Methylphenyl)-5-oxo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrrolidine-3-carboxamide](/img/structure/B2855517.png)
